molecular formula C10H9Cl2N3 B13495462 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13495462
M. Wt: 242.10 g/mol
InChI Key: KMWBFDJFFPMAHR-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 92406-45-6) is a high-purity pyrazolone derivative supplied with a typical purity of 98% . This compound is a key intermediate in pharmaceutical development, with significant research value in neuroscience and infectious disease studies. In neuroscience, this chemical scaffold is a critical precursor for developing tertiary amine pyrazolones investigated as potential therapeutics for Amyotrophic Lateral Sclerosis (ALS) . These compounds function as inhibitors of Cu/Zn superoxide dismutase 1 (SOD1)-dependent protein aggregation, a key pathological mechanism in ALS . Structural modifications into tertiary amine salts have demonstrated improved blood-brain barrier (BBB) permeability and enhanced microsomal stability, making them valuable candidates for central nervous system (CNS) drug discovery . Furthermore, pyrazolone derivatives exhibit promising antimicrobial properties . Research indicates that structurally similar compounds show potent activity against bacterial strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA), as well as the fungus Aspergillus niger . The mechanism of action is potentially linked to the inhibition of microbial dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use and handle this material with appropriate precautions .

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3

InChI Key

KMWBFDJFFPMAHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • The process begins with the reaction of 3,5-dichlorophenyl hydrazine with an appropriate β-ketoester or β-diketone .
  • Under acidic or basic conditions, the hydrazine reacts with the carbonyl group to form a hydrazone intermediate.
  • Cyclization occurs through intramolecular nucleophilic attack, leading to the formation of the pyrazole ring.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or dimethylformamide (DMF) are commonly used.
  • Catalysts: Acid catalysts such as hydrochloric acid (HCl), acetic acid, or p-toluenesulfonic acid (p-TsOH).
  • Temperature: Typically between 80°C and 120°C to promote cyclization without decomposition.

Scheme:

3,5-Dichlorophenyl hydrazine + β-ketoester → Hydrazone intermediate → Cyclization → 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Multi-Component Domino Reactions (MDRs) with Arylglyoxals and Pyrazol-5-Amines

Recent advances have demonstrated multicomponent domino reactions to synthesize pyrazolyl derivatives efficiently.

Reaction Pathway:

  • Arylglyoxals react with pyrazol-5-amines, such as 1-methyl-1H-pyrazol-5-amine, under controlled conditions.
  • These reactions involve tandem condensations, cyclizations, and intramolecular additions, leading to fused heterocyclic systems.

Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Catalyst: p-TsOH or other acids.
  • Temperature: Elevated, around 120°C.
  • Yield: Generally moderate to high (65-79%).

Research Outcome:

  • These methods enable the synthesis of complex fused pyrazole derivatives, including the target compound, with high selectivity and efficiency.

Reaction of 3,5-Dichlorophenyl Hydrazines with α,β-Unsaturated Carbonyl Compounds

Another route involves the reaction of 3,5-dichlorophenyl hydrazines with α,β-unsaturated carbonyl compounds, leading to cyclization and formation of the desired pyrazole structure.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid.
  • Catalyst: Acidic conditions facilitate the cyclization.
  • Temperature: 80–100°C.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Hydrazine + β-Ketoester 3,5-Dichlorophenyl hydrazine + β-ketoester Acidic or basic, 80–120°C Widely used, straightforward Requires purification steps
Multicomponent Domino Reactions Arylglyoxals + Pyrazol-5-amines DMF or ethanol, 120°C Efficient, high selectivity Complex reaction pathways
Hydrazine + α,β-Unsaturated Carbonyls 3,5-Dichlorophenyl hydrazine + α,β-unsaturated compounds Acidic, 80–100°C Good for fused heterocycles Limited substrate scope

Final Remarks

The synthesis of This compound predominantly relies on hydrazine-based cyclization strategies, with recent innovations utilizing multicomponent domino reactions to improve efficiency and selectivity. The choice of conditions—solvent, catalyst, temperature—significantly influences yield and purity, and optimization often involves iterative experimentation.

Note: All synthesis protocols should adhere to safety guidelines, considering the toxicity and reactivity of reagents involved. Proper purification, characterization, and validation are essential to confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications Reference
3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine 3: 3,5-dichlorophenyl; 1: methyl C10H8Cl2N3 High lipophilicity, potential enzyme inhibition -
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) 5: p-fluorophenyl; 1: 4-aminosulfonylphenyl C30H33FN4O4S Antioxidant activity, sulfonamide-based solubility
1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) 3: 3,5-dimethylphenyl; 5: carboxamide C19H20N3O2 Anticancer screening, moderate logP
5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-amine 5: 3,5-dimethoxyphenyl C11H13N3O2 Electron-donating groups, lower stability

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing oxidative stability compared to the electron-donating methoxy groups in 5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine . This difference may translate to superior metabolic resistance in vivo.
  • Fluorine substituents (e.g., in compound 4h) balance electronegativity and lipophilicity, improving solubility via sulfonamide groups while retaining target affinity .

The carboxamide moiety in MK6 introduces hydrogen-bonding capacity, which is absent in the primary amine of the target compound, altering interaction profiles with biological targets .

Synthetic Accessibility: All compounds share a common synthetic approach involving acetophenone derivatives and hydrazine precursors under reflux conditions (e.g., acetic acid or dioxane). However, halogenated precursors (e.g., dichloroacetophenone) may require specialized handling due to toxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Calculated logP* Melting Point (°C) Solubility Profile
This compound 246.10 ~3.2 Not reported Low aqueous solubility
5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-amine 219.24 ~1.8 Not reported Moderate (DMSO-soluble)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide (5j) 601.30 ~4.5 165–167 Low (requires DMSO)

*logP estimated using fragment-based methods.

Biological Activity

3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound with a pyrazole ring that features a 3,5-dichlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H9Cl2N3, and it possesses a molecular weight of approximately 232.10 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound interacts with molecular targets such as protein kinases, which play crucial roles in cellular signaling pathways. These interactions can lead to modulation of various biological responses, including anti-inflammatory and anticancer effects.

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism likely involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the dichlorophenyl group enhances the compound's electronic properties, influencing its binding affinity to target proteins. Comparative studies with structurally similar compounds reveal that variations in substituents can significantly affect biological potency.

Compound NameSimilarity Index
3-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine0.94
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine0.94
3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine0.92

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of p38 MAPK : In vitro studies demonstrated that derivatives of pyrazole compounds can inhibit p38 MAPK with IC50 values ranging from nanomolar to micromolar levels. This pathway is crucial for mediating inflammatory responses .
  • Antimicrobial Activity : Related pyrazole compounds have been evaluated for their antimicrobial properties against various bacterial strains, showing moderate activity. This suggests potential applications in treating infections .
  • Cytotoxicity Assays : In cell viability assays, this compound exhibited significant cytotoxic effects on cancer cell lines such as SW1353 (human chondrosarcoma) and others, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Key Synthetic Parameters for Pyrazole Derivatives

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature60–80°CPrevents decomposition
SolventAcetonitrile/EtOHBalances polarity/reactivity
CatalystK₂CO₃Enhances nucleophilicity

Q. Table 2: Biological Activity of Structural Analogues

CompoundTarget (IC₅₀)Off-Target (IC₅₀)logP
3,5-Cl₂Ph derivative0.8 µM>50 µM (PDE4)3.2
3,5-F₂Ph derivative1.2 µM10 µM (PDE4)2.8
4-OCH₃Ph derivative>50 µMN/A1.9
Data compiled from

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